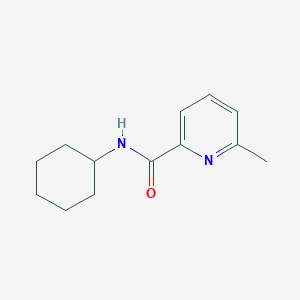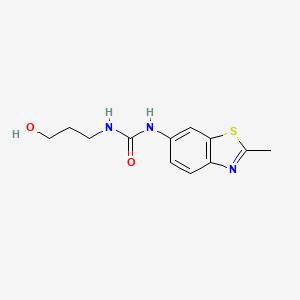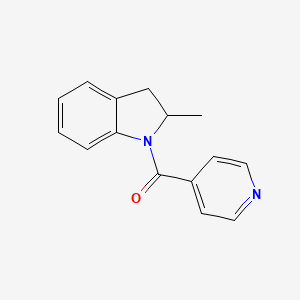
1-(4-bromophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazole-4-carboxamide is a chemical compound that has been the focus of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of pyrazole derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazole-4-carboxamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of protein kinase B (AKT), which is a signaling pathway involved in cell survival and proliferation.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazole-4-carboxamide has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-bromophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazole-4-carboxamide in lab experiments include its ability to inhibit various enzymes and signaling pathways, as well as its potential as a therapeutic agent for various diseases. However, the limitations of using this compound include its potential toxicity and the need for further research to determine its efficacy and safety.
Orientations Futures
There are several future directions for research on 1-(4-bromophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazole-4-carboxamide. These include further studies on its mechanism of action, its potential as a therapeutic agent for various diseases, and its safety and toxicity. Additionally, there is a need for research on the development of new derivatives of this compound that may possess improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of 1-(4-bromophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazole-4-carboxamide involves the reaction of 4-bromoacetophenone with pyridine-3-carboxaldehyde to form 4-(4-bromophenyl)-3-pyridin-3-ylbut-3-en-2-one. This intermediate is then reacted with methylhydrazine to form 1-(4-bromophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazole-4-carboxamide.
Applications De Recherche Scientifique
1-(4-bromophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazole-4-carboxamide has been studied for its potential as a therapeutic agent in various scientific research studies. It has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c1-12-16(17(23)20-10-13-3-2-8-19-9-13)11-21-22(12)15-6-4-14(18)5-7-15/h2-9,11H,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKGRQPSRVHWKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Br)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Carbamoyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-5'-carboxylic Acid Ethyl Ester](/img/structure/B7538185.png)
![2-[4-(Benzenesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B7538189.png)
![2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B7538195.png)
![6-[4-(3-methylphenyl)piperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7538209.png)

![[4-(3-Methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7538226.png)




![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7538281.png)

